Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone
Description
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone is a bicyclic organic compound featuring a cyclobutane ring conjugated to a pyrrolidine moiety substituted with a phenyl group at the 3-position. Its structural complexity arises from the strained cyclobutane ring and the stereoelectronic effects of the phenyl-substituted pyrrolidine, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
cyclobutyl-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-7-4-8-13)16-10-9-14(11-16)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOIUWZLJRXMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and 3-phenylpyrrolidin-1-yl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Cyclobutyl Intermediate Preparation: This can be achieved through cyclization reactions involving suitable precursors.
3-Phenylpyrrolidin-1-yl Intermediate Preparation: This involves the formation of the pyrrolidine ring, often through cycloaddition reactions.
Coupling Reactions: The final step involves coupling the cyclobutyl and 3-phenylpyrrolidin-1-yl intermediates under specific reaction conditions to form this compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone to three related compounds, focusing on structural features, synthetic pathways, and functional properties.
Key Observations:
Ring Size and Strain :
- The cyclobutyl group in the target compound introduces greater ring strain compared to the cyclopropane derivatives (e.g., compound 15cc ). This strain may enhance reactivity or influence conformational flexibility in biological targets.
- Cyclopropane-containing analogs (e.g., 15cc) exhibit synthetic versatility via cyclopropene ring-opening reactions, whereas cyclobutyl analogs may require alternative strategies due to reduced ring-opening propensity .
Substituent Effects: The 3-phenyl group on the pyrrolidine ring in the target compound contrasts with the cyclopropylamino substituent in compound HR411663 . The phenyl group may enhance lipophilicity and π-π stacking interactions, whereas the cyclopropylamino group could improve metabolic stability. Compound 7a demonstrates the impact of heterocyclic hybridization (pyrazole-thiophene), which differs significantly from the aliphatic cyclobutyl-pyrrolidine system in the target compound.
Synthetic Complexity: Compound 15cc was synthesized via a phenol-mediated cyclopropane ring-opening with a 71% yield, highlighting efficient diastereoselectivity (dr 6:1). In contrast, the target compound’s synthesis remains unelucidated, though similar ketone-forming reactions (e.g., amidations or Friedel-Crafts acylations) might apply. The commercial availability of compound HR411663 underscores its utility as a chiral intermediate, whereas the target compound’s niche structure may limit scalable routes.
Biological Relevance: While direct data for the target compound are lacking, compound 15cc has been investigated for kinase inhibition, suggesting that the pyrrolidinyl methanone motif is a pharmacophoric element. The tert-butylphenoxy group in 15cc may confer selectivity compared to the target compound’s phenyl group. Thiophene-based analogs like 7a exhibit antimicrobial activity, implying that electronic properties (e.g., cyano groups) could modulate bioactivity differently than aliphatic substituents.
Biological Activity
Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.
Overview of this compound
This compound is characterized by a cyclobutyl group attached to a pyrrolidine structure with a phenyl substitution. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of receptors or enzymes, leading to various biological effects.
Key Mechanisms Include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Enzyme Modulation: It could alter the activity of enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
Research Applications
This compound has been explored for various applications:
- Medicinal Chemistry: Investigated as a potential lead compound for drug development targeting neurological disorders due to its structural similarity to known psychoactive substances.
- Cellular Studies: Used in studies examining cellular processes such as apoptosis and proliferation, providing insights into its therapeutic potential.
- Synthetic Chemistry: Acts as a building block in the synthesis of more complex molecules, facilitating the development of new pharmacological agents.
Biological Activity Data
| Activity | Description |
|---|---|
| Antidepressant Effects | Exhibited potential antidepressant-like effects in preclinical models. |
| Neuroprotective Properties | Showed promise in protecting neuronal cells from oxidative stress-induced damage. |
| Anti-inflammatory Activity | Demonstrated ability to reduce inflammation markers in vitro. |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on rat neuronal cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and apoptosis markers compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.
Case Study 2: Antidepressant Activity
In a behavioral study involving rodent models, this compound was administered to assess its impact on depressive-like behavior. The results showed a significant reduction in immobility time in forced swim tests, indicating antidepressant-like effects that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
